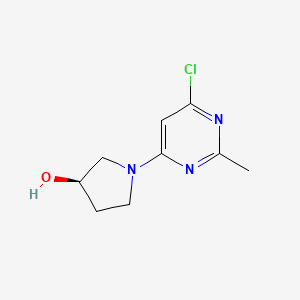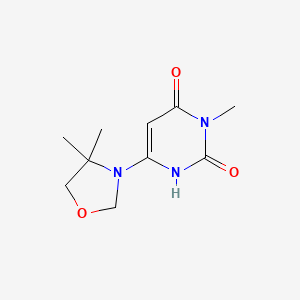
(R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
(R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, often abbreviated as (R)-CPP, is a pyrrolidine derivative with a variety of applications in scientific research. It is a synthetic compound that is widely used in biochemical and physiological studies due to its ability to act as an agonist or antagonist of certain receptors in the human body.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Molecular Interactions
(R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, due to its structural complexity, finds its relevance in various synthetic and molecular interaction studies. A pivotal aspect of research on such compounds involves exploring their synthesis pathways, reactivity, and potential to form non-covalent interactions, which are crucial for understanding their behavior in various chemical and biological contexts.
Synthesis and Characterization : The compound's synthesis involves palladium-catalyzed cross-coupling reactions, a cornerstone technique in organic chemistry that allows for the formation of complex molecules with high precision. For example, the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents demonstrates the utility of cross-coupling reactions in creating compounds with specific hydrogen-bonding capabilities, which can be further applied in the design of molecular recognition systems and supramolecular assemblies (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Molecular Interactions : Understanding the non-covalent interactions of pyrimidine derivatives, such as hydrogen bonding, van der Waals interactions, and steric effects, is fundamental for their application in crystal engineering and drug design. Investigations into the interactions in compounds like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidin-2-yl)thioureas reveal the complex interplay of intramolecular and intermolecular forces that govern the assembly and stability of molecular structures (Zhang et al., 2018).
Photophysical Properties and Computational Investigations : The exploration of photophysical properties and electronic structures through experimental and computational methods provides insights into the potential applications of pyrimidine derivatives in materials science and photonic devices. Studies on tricarbonylrhenium(I) complexes with pyrimidine-based ligands exemplify how variations in the pyrimidine moiety can influence the optical properties of metal complexes, which is valuable for the development of new luminescent materials and sensors (Albertino et al., 2007).
Eigenschaften
IUPAC Name |
(3R)-1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-11-8(10)4-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJRAQICNKKOGF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N2CC[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-hydroxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480237.png)

![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)

![1-(2-oxotetrahydrothiophen-3-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480245.png)





![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1480253.png)
